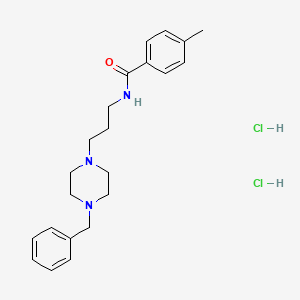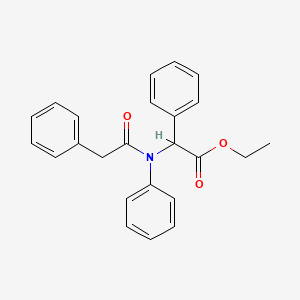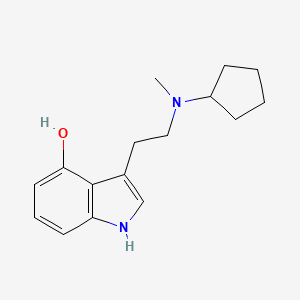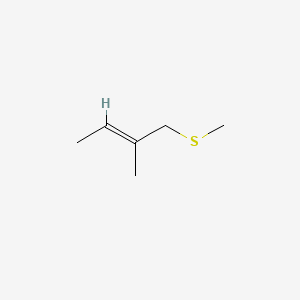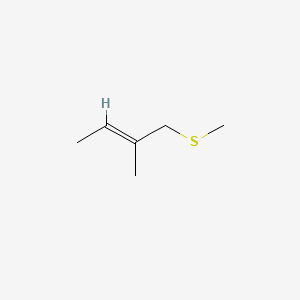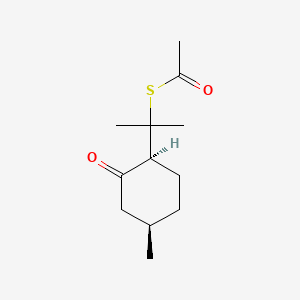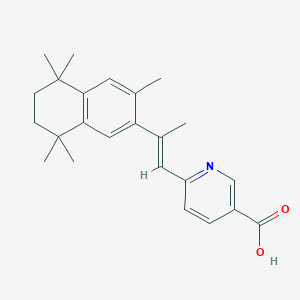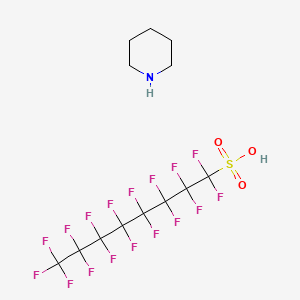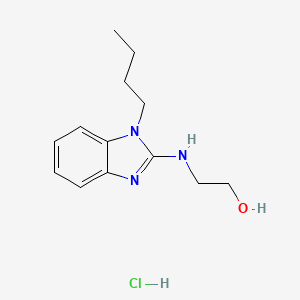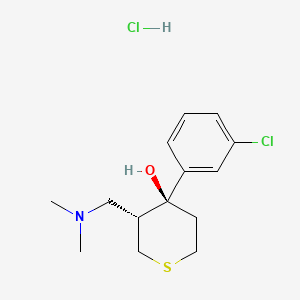
Glycine, N-(hydroxymethyl)-, monopotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(hydroxymethyl)-, monopotassium salt: is a derivative of glycine, an amino acid. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of glycine, with potassium as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(hydroxymethyl)-, monopotassium salt typically involves the reaction of glycine with formaldehyde in the presence of potassium hydroxide. The reaction proceeds as follows:
- Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
- The resulting N-(hydroxymethyl)glycine is then neutralized with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Mixing glycine and formaldehyde in a controlled environment.
- Adding potassium hydroxide to neutralize the reaction mixture.
- Purifying the resulting product through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Glycine, N-(hydroxymethyl)-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formic acid.
Reduction: The compound can be reduced to glycine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formic acid and glycine.
Reduction: Glycine.
Substitution: Depending on the nucleophile used, different substituted glycine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a stabilizer in various chemical reactions.
Biology:
- Serves as a buffer in biological assays.
- Used in the study of amino acid metabolism.
Medicine:
- Investigated for its potential neuroprotective effects.
- Used in the formulation of certain pharmaceuticals.
Industry:
- Employed in the production of cosmetics and personal care products.
- Used as a preservative in various formulations.
Wirkmechanismus
The mechanism of action of Glycine, N-(hydroxymethyl)-, monopotassium salt involves its interaction with various molecular targets. In biological systems, it can act as a neurotransmitter and modulate the activity of receptors such as the NMDA receptor. It also plays a role in the regulation of oxidative stress and inflammation by modulating the activity of enzymes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Glycine betaine: A derivative of glycine with three methyl groups attached to the nitrogen atom.
N-(phosphonomethyl)glycine:
Comparison:
Glycine betaine: is primarily used as an osmoprotectant in plants, whereas Glycine, N-(hydroxymethyl)-, monopotassium salt has broader applications in chemistry and medicine.
N-(phosphonomethyl)glycine: is used in agriculture, while this compound is used in various scientific research and industrial applications.
This compound’s unique structure and properties make it valuable in multiple fields, distinguishing it from other glycine derivatives.
Eigenschaften
CAS-Nummer |
66063-61-4 |
|---|---|
Molekularformel |
C3H6KNO3 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
potassium;2-(hydroxymethylamino)acetate |
InChI |
InChI=1S/C3H7NO3.K/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
OGMXSAAYHDZBBY-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)[O-])NCO.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



